N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex piperazine-acetamide derivative featuring a pyrazine core, a sulfanyl linker, and substituted aryl groups. Key structural motifs include:
- Piperazine ring: Substituted with a 2-methoxyphenyl group, a common pharmacophore in TRPC6 modulators and anticonvulsant agents .
- Pyrazine-sulfanyl-acetamide backbone: The sulfanyl group bridges the pyrazine and acetamide moieties, a feature shared with antiviral and anti-inflammatory compounds .
- Aryl substituents: The 2-ethoxyphenyl and 2-methoxyphenyl groups enhance lipophilicity and influence receptor binding .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-3-33-21-10-6-4-8-19(21)28-23(31)18-34-25-24(26-12-13-27-25)30-16-14-29(15-17-30)20-9-5-7-11-22(20)32-2/h4-13H,3,14-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXAHJVTULOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Piperazine-Acetamide Core :
- All compounds share a piperazine-acetamide backbone, critical for binding to receptors such as TRPC channels or serotonin receptors . The 2-methoxyphenyl substituent on the piperazine ring (as in the target compound) enhances selectivity for neuroreceptors compared to unsubstituted analogs .
Heterocyclic Variations :
- Replacement of pyrazine (target compound) with pyridazine (L383-1370) or thiazole (Compound 13) alters electronic properties and bioavailability. For example, thiazole-containing derivatives (e.g., Compound 13) exhibit higher melting points (~289°C) due to increased crystallinity .
Substituent Effects :
- 2-Ethoxyphenyl vs. 3-Chlorophenyl : The 2-ethoxyphenyl group in PPZ2 and the target compound improves blood-brain barrier permeability compared to the 3-chlorophenyl group in anticonvulsant derivatives .
- Sulfanyl Linker : The sulfanyl group in the target compound and L383-1370 may enhance metabolic stability relative to ether or amine linkers .
In contrast, piperazine-thiazole hybrids (e.g., Compound 13) inhibit matrix metalloproteinases (MMPs), indicating divergent therapeutic applications despite structural similarities .
Research Implications and Limitations
- Synthetic Accessibility : Compounds like L383-1370 are commercially available (40 mg), whereas the target compound may require custom synthesis via regioselective S-alkylation .
- Activity Gaps : While PPZ2 and anticonvulsant derivatives () are well-characterized, the target compound’s pharmacological profile remains unstudied. Its pyrazine-sulfanyl scaffold may warrant evaluation for antiviral or anti-inflammatory activity, as seen in structurally related compounds .
- Computational Modeling : Molecular docking studies (e.g., ) could predict the target compound’s affinity for TRPC6 or 5-HT1A receptors, leveraging its structural similarity to PPZ2 and 18F-Mefway .
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